molecular formula C12H18N6O2S B6542505 1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1060224-04-5

1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542505
CAS No.: 1060224-04-5
M. Wt: 310.38 g/mol
InChI Key: PTBOOYFSFDEJKT-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is an intriguing compound, combining the structural features of piperazine and triazolopyridazine systems. Piperazine is a notable scaffold in medicinal chemistry, often explored for its pharmacological potential. The triazolopyridazine moiety, on the other hand, is known for its involvement in various bioactive molecules, making this compound particularly significant in drug discovery and development.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound typically involves a multi-step process. One common route begins with the formation of the triazolopyridazine core through cyclization reactions involving appropriate precursors. This core is then functionalized with a piperazine derivative under controlled conditions. Ethanesulfonylation is generally achieved through a reaction with ethanesulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, ensuring high yield and purity. Catalysts and automated systems may be employed to enhance efficiency, and stringent quality control measures are implemented to maintain consistency.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound can undergo various types of reactions, including oxidation, reduction, and substitution.

Common reagents and conditions used in these reactions:

  • Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: : Reductive agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: : Nucleophilic substitution reactions can occur under basic conditions using nucleophiles such as halides or amines.

Major products formed from these reactions:

  • Oxidation: : Derivatives with oxidized functionalities, such as sulfoxides or sulfones.

  • Reduction: : Reduced derivatives, often with the removal of oxygen atoms.

  • Substitution: : Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in numerous scientific domains:

Chemistry: It serves as a building block in the synthesis of more complex molecules, aiding the development of novel chemical entities.

Biology: Researchers utilize it to study its interactions with biological targets, exploring its potential as a therapeutic agent.

Medicine: Given its structural features, it is investigated for its potential in treating various diseases, particularly those involving the central nervous system and infectious diseases.

Industry: The compound is explored for its use in the development of new materials and industrial chemicals, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound typically involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator, altering the normal function of these targets. The exact pathways depend on the specific biological context and the intended application. For instance, if targeting an enzyme, it might bind to the active site, preventing substrate binding or altering the enzyme's activity.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as piperazine derivatives or triazolopyridazine analogs, 1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine stands out due to its unique combination of functional groups

Similar compounds:

  • 1-{3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

  • 1-(Methylsulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Each of these compounds may share some chemical behaviors but differ in their exact applications and effects due to subtle differences in their structures.

Hope this deep dive into this compound inspires some thoughts. Curious about anything else?

Properties

IUPAC Name

6-(4-ethylsulfonylpiperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2S/c1-3-21(19,20)17-8-6-16(7-9-17)12-5-4-11-14-13-10(2)18(11)15-12/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBOOYFSFDEJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NN3C(=NN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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